2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide
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Overview
Description
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a complex organic compound with the molecular formula C13H19N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with a suitable acylating agent to form the intermediate compound, which is then reacted with (1S)-1-pyridin-2-ylethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclopropyl-DL-propanamide: A simpler analog with similar structural features.
(S)-2-amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide: A compound with a nitrobenzyl group instead of a pyridinyl group.
(2S)-2-amino-2-cyclopropyl-N-(1-methylcyclohexyl)propanamide: A compound with a cyclohexyl group instead of a pyridinyl group.
Uniqueness
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is unique due to the presence of the pyridinyl group, which can impart specific electronic and steric properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C13H19N3O/c1-9(14)13(17)16(11-6-7-11)10(2)12-5-3-4-8-15-12/h3-5,8-11H,6-7,14H2,1-2H3/t9?,10-/m0/s1 |
InChI Key |
LLNYCCIGAWZCIQ-AXDSSHIGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N |
Origin of Product |
United States |
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